N-[3-(4-Chlorophenyl)-2-oxopropyl]acetamide
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Overview
Description
N-[3-(4-Chlorophenyl)-2-oxopropyl]acetamide is an organic compound with the molecular formula C11H12ClNO2 It is a derivative of acetamide and contains a chlorophenyl group, making it a significant compound in various chemical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Chlorophenyl)-2-oxopropyl]acetamide typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base to form 4-chlorophenyl-2-propanone. This intermediate is then reacted with acetamide under acidic or basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Chlorophenyl)-2-oxopropyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(4-Chlorophenyl)-2-oxopropyl]acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(4-Chlorophenyl)-2-oxopropyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)acetamide: A related compound with similar structural features but different chemical properties.
4-Chloroacetanilide: Another similar compound used in various chemical applications.
Uniqueness
N-[3-(4-Chlorophenyl)-2-oxopropyl]acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
924633-53-4 |
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Molecular Formula |
C11H12ClNO2 |
Molecular Weight |
225.67 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)-2-oxopropyl]acetamide |
InChI |
InChI=1S/C11H12ClNO2/c1-8(14)13-7-11(15)6-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,14) |
InChI Key |
PPDVVWJKJZHXEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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